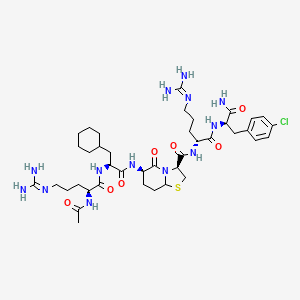
Peptide III-BTD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peptide III-BTD is a synthetic peptide known for its unique structure and biological activity. It belongs to the class of peptides or derivatives and has been studied for its potential therapeutic applications. The compound is characterized by its complex structure, which includes a thiazolidinone bicycle as a turn inducer, contributing to its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide III-BTD is synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The process includes the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid, which is protected at its amino terminus and activated at its carboxyl terminus.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Peptide III-BTD undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Peptide III-BTD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of peptide III-BTD involves its interaction with specific molecular targets, such as receptors on the cell surface. It exerts its effects by binding to these receptors and modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, enzyme activity, and cell signaling pathways .
Comparison with Similar Compounds
Peptide III-BTD is unique due to its specific structure and biological activity. Similar compounds include:
Nociceptin/orphanin FQ peptide: Shares structural similarities but has different receptor binding properties.
Dynorphin A: Another opioid peptide with distinct biological functions.
ZP120: A peptide with similar therapeutic potential but different molecular targets
Properties
Molecular Formula |
C40H62ClN13O7S |
|---|---|
Molecular Weight |
904.5 g/mol |
IUPAC Name |
(3S,6R)-6-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-cyclohexylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C40H62ClN13O7S/c1-22(55)49-26(9-5-17-47-39(43)44)34(57)53-30(20-23-7-3-2-4-8-23)36(59)51-28-15-16-32-54(38(28)61)31(21-62-32)37(60)50-27(10-6-18-48-40(45)46)35(58)52-29(33(42)56)19-24-11-13-25(41)14-12-24/h11-14,23,26-32H,2-10,15-21H2,1H3,(H2,42,56)(H,49,55)(H,50,60)(H,51,59)(H,52,58)(H,53,57)(H4,43,44,47)(H4,45,46,48)/t26-,27+,28+,29+,30-,31+,32?/m0/s1 |
InChI Key |
TVMPRXGFXMXJRH-DLYPAOLNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H]2CCC3N(C2=O)[C@H](CS3)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1CCCCC1)C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















